molecular formula C14H14N2O2 B6368060 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111114-22-7

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No. B6368060
M. Wt: 242.27 g/mol
InChI Key: ZDRCEFNZVFSKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (6-DMAP) is a chemical compound with versatile applications in scientific research. It is a white, crystalline solid with a melting point of 166-167°C and a molecular weight of 219.26 g/mol. 6-DMAP is used as a reagent in organic synthesis, as a catalyst in biochemistry and as a stabilizer in pharmaceuticals. It is also used in the production of amines, carboxylic acids, and other organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves the reaction of 2-hydroxypyridine with N,N-dimethylformamide dimethyl acetal followed by reaction with 3-bromoacetophenone and then reduction with sodium borohydride. The resulting intermediate is then reacted with N,N-dimethylcarbamoyl chloride to yield the final product.

Starting Materials
2-hydroxypyridine, N,N-dimethylformamide dimethyl acetal, 3-bromoacetophenone, sodium borohydride, N,N-dimethylcarbamoyl chloride

Reaction
Step 1: React 2-hydroxypyridine with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst to yield the corresponding intermediate., Step 2: Add 3-bromoacetophenone to the reaction mixture and heat under reflux to allow for the formation of the intermediate product., Step 3: Reduce the intermediate product with sodium borohydride to yield the corresponding alcohol intermediate., Step 4: React the alcohol intermediate with N,N-dimethylcarbamoyl chloride in the presence of a base to yield the final product, 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine.

Mechanism Of Action

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% acts as a catalyst in the synthesis of amines, carboxylic acids, and other organic compounds. It is believed to act by forming a complex with the substrate molecules, which then undergoes a reaction to form the desired product. The mechanism of action of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in the modification of proteins and nucleic acids is not fully understood.

Biochemical And Physiological Effects

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has no known biochemical or physiological effects. It is not known to be toxic to humans or animals.

Advantages And Limitations For Lab Experiments

The main advantage of using 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in laboratory experiments is its high purity (95%). This ensures that the results of the experiments are reliable and reproducible. The main limitation of using 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is its high cost, which can be prohibitive for some laboratories.

Future Directions

The future of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in scientific research is promising. Its use in the synthesis of amines, carboxylic acids, and other organic compounds is likely to continue to grow. In addition, research is ongoing into the use of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in the modification of proteins and nucleic acids, and the preparation of peptide and peptide-like compounds. Finally, further research is needed to understand the mechanism of action of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in the modification of proteins and nucleic acids.

Scientific Research Applications

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of amines, carboxylic acids, and other organic compounds. It is also used as a reagent in the modification of proteins and nucleic acids, and as a stabilizer in pharmaceuticals. 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is also used in the preparation of peptide and peptide-like compounds, and in the preparation of cyclic peptides.

properties

IUPAC Name

N,N-dimethyl-3-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-6-3-5-10(9-11)12-7-4-8-13(17)15-12/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRCEFNZVFSKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683055
Record name N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

CAS RN

1111114-22-7
Record name N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.